![molecular formula C21H23ClN2O2 B2688431 2-(4-chlorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955737-34-5](/img/structure/B2688431.png)
2-(4-chlorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
2-(4-chlorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, also known as CTI-001, is a novel compound that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Therapeutic Applications
- Antiviral and Antiapoptotic Effects: A derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic properties in vitro and showed a decrease in viral load and an increase in survival rate in mice infected with Japanese encephalitis virus (Ghosh et al., 2008).
Structural and Chemical Properties
- Structural Aspects of Isoquinoline Derivatives: Studies on isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveal insights into their structural aspects, including their ability to form gels and crystalline salts upon treatment with different acids, and their enhanced fluorescence emission in certain host–guest complexes (Karmakar et al., 2007).
Antimicrobial and Anticancer Activities
- Sulfonamide Derivatives: Novel sulfonamide derivatives of 2-chloro-N-(4-sulfamoylphenyl)acetamides, which are structurally related, have shown potent in vitro anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015).
- Quinazolinone Analogs: 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showing significant results comparable to standard drugs (Mehta et al., 2019).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14(2)21(26)24-10-9-16-5-8-19(12-17(16)13-24)23-20(25)11-15-3-6-18(22)7-4-15/h3-8,12,14H,9-11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBIIFOSGXDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide |
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